molecular formula C23H20N4O4 B14515285 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline CAS No. 62799-32-0

4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline

Cat. No.: B14515285
CAS No.: 62799-32-0
M. Wt: 416.4 g/mol
InChI Key: XYSLKCGBUVUFHA-UHFFFAOYSA-N
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Description

4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is a complex organic compound that features a fluorenone core substituted with nitro groups and an amino group linked to a diethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline typically involves multi-step organic reactions. One common route starts with the nitration of fluorenone to introduce nitro groups at the 2 and 7 positions. This is followed by the formation of the fluorenylidene intermediate, which is then reacted with N,N-diethylaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The nitro groups and the fluorenylidene moiety may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dinitrofluorenone: Shares the fluorenone core and nitro groups but lacks the amino and diethylaniline moieties.

    2-(4-Cyano-2,7-dinitro-fluoren-9-ylidene)-malononitrile: Similar fluorenylidene structure with different substituents.

    (2,4,7-Trinitro-9-fluorenylidene)malonitrile: Contains additional nitro groups and different substituents.

Uniqueness

4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is unique due to the combination of its fluorenylidene core with nitro groups and the diethylaniline moiety

Properties

CAS No.

62799-32-0

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

4-[(2,7-dinitrofluoren-9-ylidene)amino]-N,N-diethylaniline

InChI

InChI=1S/C23H20N4O4/c1-3-25(4-2)16-7-5-15(6-8-16)24-23-21-13-17(26(28)29)9-11-19(21)20-12-10-18(27(30)31)14-22(20)23/h5-14H,3-4H2,1-2H3

InChI Key

XYSLKCGBUVUFHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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